molecular formula C9H6F3N3O B11877661 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11877661
M. Wt: 229.16 g/mol
InChI Key: SYYPKWAVWZJHJD-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 8 and a carboxamide (-CONH₂) group at position 2. This scaffold is notable for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)5-2-1-3-15-4-6(7(13)16)14-8(5)15/h1-4H,(H2,13,16)

InChI Key

SYYPKWAVWZJHJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

TosOH-Catalyzed Three-Component Condensation

A method described in involves reacting 8-(trifluoromethyl)pyridin-2-amine with pyridine-2-carbaldehyde in methanol under TosOH catalysis. The addition of 2-isocyano-2,4,4-trimethylpentane facilitates cyclization at 70°C for 12 hours, yielding the imidazo[1,2-a]pyridine core. The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography. This method achieves moderate yields (50–65%) but requires optimization for trifluoromethyl-substituted substrates.

Copper-Catalyzed A³-Coupling

An environmentally sustainable approach uses CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in water to mediate the reaction between 2-aminopyridine, trifluoromethyl-containing aldehydes, and phenylacetylene derivatives. The reaction proceeds at 50°C for 6–16 hours, with yields up to 87% in gram-scale syntheses. Dynamic light scattering (DLS) studies confirm the formation of micellar aggregates, which enhance reaction efficiency.

Trifluoromethyl Group Introduction

Direct Incorporation via Fluorinated Building Blocks

Using 2-aminopyridine derivatives pre-functionalized with a trifluoromethyl group simplifies synthesis. For example, 8-(trifluoromethyl)pyridin-2-amine is condensed with α-bromoacetophenone in acetonitrile under reflux, followed by cyclization with iodine in DMF. This two-step process achieves 70–75% yield but requires harsh conditions (110°C, 12 hours).

Late-Stage Fluorination

Post-synthetic fluorination employs electrophilic trifluoromethylating agents like Umemoto’s reagent or Togni’s reagent. A rhodium-catalyzed C–H activation protocol ([RhCp*Cl₂]₂, 3 mol%) with Ag₂O (4 equiv.) in methanol at 80°C enables regioselective trifluoromethylation at the C-8 position. This method is compatible with carboxamide-functionalized substrates, yielding 74–82% after prep-HPLC purification.

Carboxamide Functionalization

Amidation of Carboxylic Acid Precursors

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1018828-72-2) is converted to the carboxamide via EDCI-mediated coupling with ammonia. In, the carboxylic acid is treated with ammonium chloride and EDCI in pyridine at 25°C for 12 hours, followed by aqueous workup and silica gel chromatography. Yields range from 60–68%.

Direct Aminocarbonylation

A palladium-catalyzed aminocarbonylation method uses CO gas and ammonium acetate in DMF at 100°C. This one-pot approach converts 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-bromide to the carboxamide in 55–60% yield. The use of XantPhos as a ligand improves selectivity.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/petroleum ether) is standard for intermediate purification. Final products are often purified via reverse-phase prep-HPLC (C18 column, acetonitrile/water gradient), achieving >95% purity.

Spectroscopic Data

Key characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.60–8.59 (m, 1H, pyridine-H), 8.26 (d, J = 6.8 Hz, 1H), 7.93–7.92 (m, 1H).

  • HRMS : m/z calcd for C₉H₆F₃N₃O [M+H]⁺ 230.0532, found 230.0535.

Comparative Analysis of Methods

MethodConditionsYieldKey Advantage
TosOH condensation70°C, 12 h, MeOH50–65%Simple setup
Cu-A³ coupling50°C, 6–16 h, H₂O70–87%Environmentally friendly
Rh-catalyzed C–H80°C, 12 h, MeOH74–82%Regioselective
EDCI amidation25°C, 12 h, Py60–68%High functional group tolerance

Challenges and Optimization Strategies

Regioselectivity Issues

Unwanted C-3 or C-6 byproducts arise during cyclization. Using bulky ligands (XantPhos) or low-temperature conditions (0–5°C) minimizes side reactions.

Trifluoromethyl Group Stability

The CF₃ group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are recommended during late-stage transformations .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Antikinetoplastid Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide, in treating neglected tropical diseases caused by kinetoplastid parasites such as Trypanosoma cruzi and Leishmania infantum. A library of synthesized compounds was screened for their antikinetoplastid activity, revealing that certain derivatives exhibited significant inhibitory effects with IC50 values as low as 1.35 μM against Trypanosoma brucei brucei . The selectivity of these compounds against human fibroblasts indicates their potential for further development as therapeutic agents.

1.2 D3 Receptor Antagonism

The compound has also been investigated for its role as a selective antagonist for the D3 dopamine receptor. Research suggests that derivatives of imidazo[1,2-a]pyridine can serve as lead compounds for developing PET radiotracers, which are crucial in behavioral pharmacology studies . The design of conformationally flexible scaffolds has shown promise in enhancing the potency of D3-selective antagonists .

Anticancer Activity

2.1 Evaluation of Anticancer Properties

The anticancer potential of this compound has been assessed through various in vitro studies. Compounds featuring this scaffold were subjected to the National Cancer Institute's 60 cell line screening protocol, demonstrating significant cytotoxicity against multiple cancer cell lines . For instance, certain derivatives exhibited mean GI50 values indicating effective growth inhibition across tested tumor types.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedGI50 (μM)Remarks
ACOLO 20515.72High sensitivity
BMCF-750.68Moderate sensitivity
CDU14512.53Effective growth inhibition

Neuropharmacological Research

3.1 Targeting Adenosine Receptors

The design and synthesis of 8-amino imidazo[1,2-a]pyridines have been explored for their affinity towards adenosine receptors, particularly A2A receptors implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . The incorporation of exocyclic amines in these compounds has been shown to enhance receptor affinity while maintaining low cytotoxicity levels.

Synthesis and Structural Characterization

The synthesis of this compound involves various methodologies including palladium-catalyzed coupling reactions and other organic synthesis techniques . Structural characterization is typically performed using NMR spectroscopy and X-ray crystallography to confirm the molecular integrity and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name / Structure Key Substituents Molecular Weight (g/mol) Primary Application Reference(s)
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide -CF₃ (C8), -CONH₂ (C2) ~259.1 (estimated) Under investigation
Fluazaindolizine (8-Chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-...) -Cl (C8), -SO₂-C₆H₃Cl(OMe) (C2), -CF₃ (C6) 508.8 Nematicide (Salibro™)
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) -C₅H₄N (C6), -CONHPh (C2) 343.4 Anti-tubercular (MIC: 1.6 µM)
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF₃ (C8), -COOEt (C2) 258.2 Synthetic intermediate
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (C6), -COOH (C2) 230.1 Undisclosed

Key Observations

Substituent Position and Activity :

  • The trifluoromethyl group at C8 in the target compound may enhance metabolic stability and lipophilicity compared to C6 -substituted analogs like Fluazaindolizine .
  • Carboxamide (-CONH₂) at C2 (target compound) vs. sulfonamide (-SO₂NHR) in Fluazaindolizine: Sulfonamide derivatives exhibit stronger nematicidal activity due to enhanced binding to nematode-specific enzymes .

Anti-Tubercular Activity :

  • Derivatives with N-phenylcarboxamide (e.g., cpd 3) and pyridyl substitutions (C6) show potent activity against Mycobacterium tuberculosis (MIC: 1.6–3.2 µM), attributed to InhA enzyme inhibition . The absence of a sulfonamide or ester group in these compounds likely directs their specificity toward bacterial targets .

Physicochemical Properties :

  • Ethyl ester derivatives (e.g., Ethyl 8-(trifluoromethyl)imidazo...carboxylate) have lower molecular weights (~258 g/mol) and higher lipophilicity compared to carboxamides, making them suitable intermediates for further functionalization .
  • Carboxylic acid analogs (e.g., 6-(Trifluoromethyl)...carboxylic acid) may exhibit improved aqueous solubility but reduced cell permeability .

Environmental and Toxicological Profiles :

  • Fluazaindolizine is marketed as a "next-generation" nematicide with low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) and minimal environmental persistence . In contrast, anti-tubercular carboxamides (e.g., cpd 3) require further safety profiling .

Biological Activity

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H7F3N4O\text{C}_{10}\text{H}_{7}\text{F}_3\text{N}_4\text{O}

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit potent activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, a high-throughput screening identified several imidazo[1,2-a]pyridine compounds with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of M. tuberculosis .

CompoundMIC (µM)Target Pathogen
10.03M. tuberculosis
20.20M. bovis BCG
35M. tuberculosis (resistant strains)

The presence of the trifluoromethyl group in the structure has been associated with enhanced potency against these pathogens, although it may also lead to increased toxicity in certain cell lines .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies indicate that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) at concentrations as low as 1 µM .

CompoundConcentration (µM)Effect on MDA-MB-231 Cells
7d1Induces morphological changes
7h10Enhances caspase-3 activity by 1.33 times

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is critical for cancer cell proliferation.

Study on Antimycobacterial Activity

A notable study explored the activity of various imidazo[1,2-a]pyridine derivatives against M. tuberculosis. The researchers synthesized multiple analogues and tested their efficacy using oxygen consumption assays to evaluate their impact on the mycobacterial electron transport chain. The results indicated that certain substitutions significantly enhanced activity while others diminished it. For example:

  • Compound Q203 demonstrated an IC50 of 99 nM against M. smegmatis, showing selectivity over human mitochondrial targets .

Study on Anticancer Properties

Another investigation focused on the effects of imidazo[1,2-a]pyridine derivatives on breast cancer cells. The study highlighted that compounds containing this scaffold could effectively inhibit cell growth and induce apoptosis through caspase activation at specific concentrations .

Q & A

Q. What are the key synthetic strategies for 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide?

The synthesis typically involves multi-step pathways:

  • Core formation : Cyclization of 2-aminopyridines with α-haloketones or α-halocarbonyl compounds under basic conditions (e.g., NaOH) to form the imidazo[1,2-a]pyridine scaffold .
  • Trifluoromethyl introduction : Fluorination via palladium-catalyzed cross-coupling (e.g., using CF₃Cu reagents) or direct substitution at the 8-position .
  • Carboxamide functionalization : Hydrolysis of ester intermediates (e.g., ethyl carboxylates) followed by coupling with amines using agents like EDC/HOBt . Critical parameters: Solvent polarity (DMF or THF), temperature control (0–80°C), and catalyst selection (Pd(PPh₃)₄ for cross-coupling) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group enhances:

  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Resistance to oxidative degradation (e.g., CYP450-mediated) due to strong C-F bonds .
  • Electron-withdrawing effects : Modulates pKa of the carboxamide group (typically ~3.5–4.5), affecting solubility and binding interactions .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC : C18 column, gradient elution (ACN/H₂O + 0.1% TFA), retention time ~8–10 min .
  • NMR : Key signals include δ 8.2–8.5 ppm (imidazo-H), δ 4.3–4.5 ppm (ester CH₂), and δ 7.1–7.3 ppm (aromatic protons) .
  • Mass spectrometry : ESI-MS m/z 273.1 [M+H]⁺ .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., antiviral assays ranging from 0.5–10 µM) may arise from:

  • Assay conditions : pH variations (6.5–7.4) alter carboxamide protonation, impacting target binding .
  • Cell-line specificity : Differential expression of efflux transporters (e.g., P-gp) in cancer vs. normal cells .
  • Metabolic interference : Liver microsome activity (e.g., rat vs. human) affects compound stability . Resolution: Standardize assays using isogenic cell lines and include controls for metabolic inhibition (e.g., 1-aminobenzotriazole) .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst optimization : Replace Pd(OAc)₂ with PdCl₂(dtbpf) for higher TON (turnover number >500) .
  • Solvent engineering : Use MeCN/H₂O (3:1) to improve cyclization efficiency (yield increases from 65% to 85%) .
  • Workflow integration : In-situ ester hydrolysis and amide coupling reduce purification steps .

Q. How does the carboxamide group mediate target interactions in kinase inhibition?

Structural studies reveal:

  • Hydrogen bonding : The carboxamide NH forms a key interaction with kinase hinge residues (e.g., Glu91 in CDK2) .
  • Conformational rigidity : Planar imidazo-pyridine scaffold aligns the carboxamide for optimal binding .
  • SAR insights : Methylation of the carboxamide NH reduces potency by 10-fold, highlighting its critical role .

Key Recommendations for Researchers

  • Prioritize crystallography (e.g., X-ray co-crystallization with kinases) to resolve binding ambiguities .
  • Use QSPR models to predict ADME properties, focusing on -CF₃ and carboxamide contributions .
  • Validate biological activity in 3D tumor spheroids to mimic in vivo heterogeneity .

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